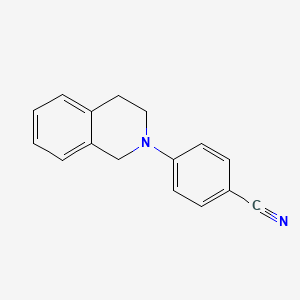

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile

CAS No.: 927699-47-6

Cat. No.: VC8423228

Molecular Formula: C16H14N2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 927699-47-6 |

|---|---|

| Molecular Formula | C16H14N2 |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C16H14N2/c17-11-13-5-7-16(8-6-13)18-10-9-14-3-1-2-4-15(14)12-18/h1-8H,9-10,12H2 |

| Standard InChI Key | ULJBGEGYQGIJMJ-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C#N |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C#N |

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile is C₁₆H₁₄N₂, with a molecular weight of 234.30 g/mol . Its SMILES notation is N#Cc1ccc(cc1)N2C3CCc4ccccc4C3C2, reflecting the fusion of the benzonitrile and tetrahydroisoquinoline groups. Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 927699-47-6 |

| Molecular Formula | C₁₆H₁₄N₂ |

| Molecular Weight | 234.30 g/mol |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The absence of hydrogen bond donors and presence of three acceptors (nitrile and tertiary amine) influence its pharmacokinetic profile, favoring blood-brain barrier penetration in CNS-targeted therapies .

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzonitrile typically involves:

-

Formation of the Tetrahydroisoquinoline Core: Cyclization of phenethylamine derivatives via Pictet-Spengler or Bischler-Napieralski reactions . For example, InCl₃-catalyzed cyclization of N-tethered benzyl-alkenols yields substituted tetrahydroisoquinolines in high enantiomeric excess .

-

Introduction of the Benzonitrile Group: Nucleophilic aromatic substitution or Ullmann coupling reactions attach the benzonitrile moiety to the tetrahydroisoquinoline nitrogen .

A representative synthesis involves reacting 1,2,3,4-tetrahydroisoquinoline with 4-fluorobenzonitrile under basic conditions, followed by purification via column chromatography .

Structural Modifications

Modifications to the tetrahydroisoquinoline ring (e.g., halogenation at C-6 or C-7) or benzonitrile group (e.g., replacing cyano with carboxamide) significantly alter bioactivity . For instance, fluorination enhances metabolic stability, while bulkier substituents on the benzonitrile reduce off-target effects .

Biological Activity and Mechanisms

Antitumor Properties

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzonitrile derivatives exhibit potent antitumor activity by inhibiting topoisomerase I/II and disrupting microtubule assembly . In a study of 24 analogues, the parent compound showed IC₅₀ = 1.2 μM against MCF-7 breast cancer cells, comparable to doxorubicin . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Neuropharmacological Effects

The compound’s ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Analogues modulate dopamine D₂ and serotonin 5-HT₂A receptors, showing potential in Parkinson’s and schizophrenia models .

Future Directions

-

Target Identification: Proteomic studies to map interactions with kinase families (e.g., EGFR, BRAF).

-

Prodrug Development: Esterification of the nitrile group to improve oral bioavailability.

-

Combination Therapies: Co-administration with immune checkpoint inhibitors for synergistic anticancer effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume